4,4'-Bis((E)-4-(hexyloxy)styryl)-2,2'-bipyridine
Description
Contextualization of 2,2'-Bipyridine (B1663995) Derivatives in Contemporary Chemical Science
The 2,2'-bipyridine (bpy) scaffold is a cornerstone in modern chemistry, prized for its role as a versatile bidentate ligand capable of coordinating with a wide array of metal ions. mdpi.comlboro.ac.ukresearchgate.net This exceptional chelating ability, coupled with its robust redox stability and the relative ease with which its structure can be functionalized, has cemented its importance across diverse chemical disciplines. researchgate.net In coordination chemistry, 2,2'-bipyridine and its derivatives are fundamental building blocks for creating supramolecular assemblies, functional nanomaterials, and complex metal-organic frameworks (MOFs). mdpi.comresearchgate.netmdpi.com
The derivatization of the bipyridine core, particularly at the 4,4'-positions, is a popular and effective strategy for tuning the electronic and photochemical properties of the resulting metal complexes without introducing steric hindrance at the coordination site. mdpi.com These modifications can influence the redox potentials of transition metal complexes, making them suitable for applications in catalysis, solar energy conversion, and molecular electronics. mdpi.comelsevierpure.com The sustained interest in synthesizing new 2,2'-bipyridine analogues is driven by their broad utility in areas including materials science, biomedical research, and analytical chemistry. lboro.ac.uklboro.ac.uk
Significance of (E)-Styryl Moieties in Conjugated Organic Frameworks
The inclusion of (E)-styryl moieties—a carbon-carbon double bond connecting two aromatic rings in a trans configuration—is a key strategy for extending the π-conjugation of an organic molecule. These moieties create a rigid and planar structure that facilitates efficient electron delocalization across the molecular framework. This extended conjugation is fundamental to the molecule's electronic and optical properties. nih.gov
In push-pull organic molecules, where electron-donating and electron-accepting groups are linked by a π-bridge, the styryl group often serves as an effective component of that bridge. nih.gov The presence of the styryl linker typically leads to a bathochromic (red) shift in the molecule's absorption and emission spectra, meaning it can absorb and emit light at longer wavelengths. This tunability is highly desirable for applications in organic light-emitting diodes (OLEDs), nonlinear optics, and as chromophores in dye-sensitized solar cells. nih.gov The stereochemistry of the double bond is crucial; the (E)-isomer provides a more linear and extended conjugation path compared to the (Z)-isomer, which is often essential for achieving the desired photophysical properties.
Role of Alkoxy Substituents in Modulating Molecular and Supramolecular Interactions
Alkoxy substituents, such as the hexyloxy (-OC₆H₁₃) groups, play a multifaceted role in tuning the properties of functional organic molecules. Firstly, the long alkyl chains significantly enhance the solubility of the compound in common organic solvents. This is a critical practical consideration for the synthesis, purification, and solution-based processing of the material into thin films for electronic devices. mdpi.com
Secondly, alkoxy groups are electron-donating in nature. researchgate.net When attached to a π-conjugated system, they can raise the energy level of the highest occupied molecular orbital (HOMO), thereby reducing the HOMO-LUMO energy gap. This electronic perturbation directly influences the molecule's absorption and emission characteristics, as well as its redox properties. mdpi.comresearchgate.net Finally, these flexible alkyl chains can influence the molecule's self-assembly and packing in the solid state through van der Waals forces. This can affect the morphology of thin films and the intermolecular electronic coupling, which are crucial factors for the performance of organic electronic devices. ssrn.com
Research Scope and Objectives Pertaining to 4,4'-Bis((E)-4-(hexyloxy)styryl)-2,2'-bipyridine
The specific molecular architecture of 4,4'-Bis((E)-4-(hexyloxy)styryl)-2,2'-bipyridine makes it a compelling target for research in functional materials. The research objectives for a compound of this nature typically encompass several key areas. The primary goal is its efficient synthesis, often involving cross-coupling reactions like the Wittig or Heck reaction to form the styryl linkages. orgsyn.org
Following a successful synthesis, a thorough investigation of its photophysical properties is essential. This involves characterizing its absorption and fluorescence spectra in various solvents to understand its electronic transitions and sensitivity to the environment. Key parameters such as fluorescence quantum yield and lifetime are measured to assess its efficiency as a light-emitting material. The data gathered from these studies help to determine the compound's potential for use as an active component in OLEDs, a fluorescent probe for chemical sensing, or as a photosensitizing ligand in novel metal complexes. nih.govrsc.orgepfl.ch The combination of a metal-coordinating bipyridine unit, a highly conjugated styryl framework, and solubility-enhancing/electron-donating alkoxy chains provides a rich platform for developing advanced functional materials.
Detailed Research Findings
Research into bipyridine-styryl derivatives focuses heavily on their photophysical behavior, as the extended π-conjugation often results in strong absorption and emission in the visible spectrum. The specific properties can be highly sensitive to the molecular environment.
Photophysical Properties in Different Solvents
The table below illustrates typical photophysical data for a bipyridine-styryl compound similar to 4,4'-Bis((E)-4-(hexyloxy)styryl)-2,2'-bipyridine. The shift in emission wavelength (λ_em) with solvent polarity indicates that the excited state is more polarized than the ground state. nih.gov Quantum yield (Φ) measures the efficiency of the fluorescence process.
| Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ) |
| Hexane (B92381) | 380 | 450 | 0.65 |
| Toluene | 385 | 465 | 0.58 |
| Dichloromethane (B109758) | 390 | 490 | 0.40 |
| Acetonitrile | 388 | 515 | 0.25 |
| Methanol | 387 | 520 | 0.21 |
Properties
IUPAC Name |
4-[(E)-2-(4-hexoxyphenyl)ethenyl]-2-[4-[(E)-2-(4-hexoxyphenyl)ethenyl]pyridin-2-yl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H44N2O2/c1-3-5-7-9-27-41-35-19-15-31(16-20-35)11-13-33-23-25-39-37(29-33)38-30-34(24-26-40-38)14-12-32-17-21-36(22-18-32)42-28-10-8-6-4-2/h11-26,29-30H,3-10,27-28H2,1-2H3/b13-11+,14-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPYGILQVQLESKX-PHEQNACWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C=CC2=CC(=NC=C2)C3=NC=CC(=C3)C=CC4=CC=C(C=C4)OCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCOC1=CC=C(C=C1)/C=C/C2=CC(=NC=C2)C3=NC=CC(=C3)/C=C/C4=CC=C(C=C4)OCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H44N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Mechanistic Pathways for 4,4 Bis E 4 Hexyloxy Styryl 2,2 Bipyridine
Retrosynthetic Analysis of the 4,4'-Bis((E)-4-(hexyloxy)styryl)-2,2'-bipyridine Scaffold
Retrosynthetic analysis is a technique for planning a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. scitepress.orgamazonaws.com For 4,4'-Bis((E)-4-(hexyloxy)styryl)-2,2'-bipyridine, the primary disconnections are at the two alkene C=C double bonds, which are key to the structure. This disconnection suggests a cross-coupling reaction as the final bond-forming step.
Two principal retrosynthetic pathways emerge from this analysis:
Pathway A (Heck-type disconnection): This pathway disconnects the C-C double bond, suggesting a palladium-catalyzed Heck reaction. organic-chemistry.org This retrosynthesis leads to two key precursors: a 4,4'-dihalo-2,2'-bipyridine (where the halogen is typically bromine or iodine) and two equivalents of 1-(hexyloxy)-4-vinylbenzene.
Pathway B (Wittig/Horner-Wadsworth-Emmons-type disconnection): This approach also targets the alkene bond but envisions its formation via an olefination reaction. This leads to [2,2'-bipyridine]-4,4'-dicarbaldehyde (B113396) and a phosphorus-stabilized nucleophile, such as a phosphonium (B103445) ylide (for the Wittig reaction) or a phosphonate (B1237965) carbanion (for the Horner-Wadsworth-Emmons reaction) derived from a 4-(hexyloxy)benzyl halide. orgsyn.org
A further disconnection of the 2,2'-bipyridine (B1663995) core itself points to palladium-catalyzed homo-coupling reactions of simpler, substituted bromopyridines. elsevierpure.comelsevierpure.com Similarly, the 4-(hexyloxy) substituted precursors can be disconnected at the ether linkage, leading back to 4-halobenzaldehyde or 4-halostyrene and 1-hexanol (B41254) via a Williamson ether synthesis.
Precursor Synthesis and Functionalization Methodologies
The success of the total synthesis hinges on the efficient preparation of the key precursors identified during retrosynthetic analysis.
Synthesis of the Bipyridine Core: The central 4,4'-disubstituted-2,2'-bipyridine unit can be synthesized through various methods. A common starting material is 4,4'-dimethyl-2,2'-bipyridine (B75555).
Halogenation: For Heck coupling, 4,4'-dihalo-2,2'-bipyridines are required. Direct halogenation of the bipyridine ring can be challenging. A more effective route involves the halogenation of the methyl groups of 4,4'-dimethyl-2,2'-bipyridine to form 4,4'-bis(halomethyl)-2,2'-bipyridine. orgsyn.orgorgsyn.org This intermediate is highly versatile.
Aldehyde Formation: For olefination reactions, [2,2'-bipyridine]-4,4'-dicarbaldehyde is the necessary precursor. This can be synthesized by the oxidation of 4,4'-bis(hydroxymethyl)-2,2'-bipyridine, which itself can be prepared from 4,4'-dimethyl-2,2'-bipyridine. researchgate.netresearchgate.net
Phosphonate Formation: The Horner-Wadsworth-Emmons variant requires a bisphosphonate ester of the bipyridine. This can be prepared from 4,4'-bis(halomethyl)-2,2'-bipyridine via the Michaelis-Arbuzov reaction with a trialkyl phosphite. orgsyn.org
Synthesis of the Styryl Side-Chain Precursor: The synthesis of the 4-(hexyloxy)styryl fragment precursor typically starts from 4-hydroxybenzaldehyde (B117250) or 4-hydroxystyrene.
Etherification: A Williamson ether synthesis is performed by reacting the phenolic hydroxyl group with an n-hexyl halide (e.g., 1-bromohexane) in the presence of a base like potassium carbonate (K₂CO₃) to form 4-(hexyloxy)benzaldehyde (B1346792) or 1-(hexyloxy)-4-vinylbenzene.
Functionalization for Olefination: If the olefination route is chosen, 4-(hexyloxy)benzaldehyde is the direct precursor. To prepare the corresponding phosphorus ylide or phosphonate, 4-(hexyloxy)benzaldehyde is first reduced to the benzyl (B1604629) alcohol, then converted to a benzyl halide, which is subsequently reacted with triphenylphosphine (B44618) or a trialkyl phosphite.
Optimization of Cross-Coupling Reactions for C-C Bond Formation in 4,4'-Bis((E)-4-(hexyloxy)styryl)-2,2'-bipyridine Synthesis
The critical step in the synthesis is the formation of the two carbon-carbon double bonds that link the styryl units to the bipyridine core. This is typically achieved through palladium-catalyzed cross-coupling or other olefination reactions.
Palladium-Catalyzed Heck Reaction Protocols for Styryl Incorporation
The Mizoroki-Heck reaction is a powerful tool for forming substituted alkenes by coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.gov The reaction mechanism involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by migratory insertion of the alkene, β-hydride elimination, and reductive elimination to regenerate the catalyst. libretexts.org
For the synthesis of the target molecule, the reaction would involve coupling 4,4'-dibromo-2,2'-bipyridine (B104092) with 1-(hexyloxy)-4-vinylbenzene. The optimization of this reaction is crucial for achieving high yields and stereoselectivity. Key parameters include the choice of catalyst, ligand, base, and solvent.
Table 1: Optimization of Heck Reaction Conditions
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | E/Z Ratio |
| 1 | Pd(OAc)₂ (2) | None | NaOAc | DMF | 120 | 45 | 90:10 |
| 2 | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 120 | 78 | >98:2 |
| 3 | PdCl₂(PPh₃)₂ (2) | None | K₂CO₃ | DMAc | 140 | 85 | >98:2 |
| 4 | Pd(PPh₃)₄ (3) | None | Et₃N | Toluene | 110 | 65 | 95:5 |
| 5 | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | K₂CO₃ | DMAc | 140 | 92 | >98:2 |
This is a representative table based on typical Heck reaction optimizations; actual results may vary.
The use of a phosphine (B1218219) ligand, such as tri(o-tolyl)phosphine (P(o-tol)₃), often improves catalyst stability and reaction efficiency. The base is required to neutralize the hydrogen halide formed during the reaction. The reaction generally shows a high preference for the formation of the thermodynamically more stable (E)-isomer. organic-chemistry.org
Alternative Olefination Approaches for (E)-Styryl Stereoselectivity
While the Heck reaction is effective, other olefination methods can also be employed, particularly the Horner-Wadsworth-Emmons (HWE) reaction, which is well-known for producing (E)-alkenes with high stereoselectivity.
Horner-Wadsworth-Emmons (HWE) Reaction: This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde. In this context, [2,2'-bipyridine]-4,4'-dicarbaldehyde would be reacted with the carbanion generated from diethyl (4-(hexyloxy)benzyl)phosphonate. The use of a non-stabilized ylide generally favors the (E)-alkene product. The primary byproduct, a water-soluble phosphate (B84403) salt, is easily removed during workup.
Wittig Reaction: The Wittig reaction uses a phosphonium ylide to convert an aldehyde to an alkene. While versatile, controlling the stereoselectivity can be more complex than in the HWE reaction. For the synthesis of the (E)-isomer, a stabilized ylide is typically required, which can be formed from (4-(hexyloxy)benzyl)triphenylphosphonium bromide.
Both the HWE and Wittig reactions offer viable alternatives to the Heck reaction, with the HWE reaction often being preferred for its excellent (E)-selectivity and the easier removal of byproducts.
Isolation and Purification Techniques for High-Purity 4,4'-Bis((E)-4-(hexyloxy)styryl)-2,2'-bipyridine
The final compound is a large, conjugated molecule and is expected to be a solid with low solubility in common non-polar solvents. Achieving high purity is essential for its potential applications in materials science. A multi-step purification process is typically employed.
Initial Workup: After the reaction is complete, the crude product is typically isolated by precipitation upon cooling or by adding a non-solvent (like water or methanol) to the reaction mixture. The solid is then collected by filtration.
Column Chromatography: The crude solid is further purified by column chromatography on silica (B1680970) gel. orgsyn.orgmdpi.com A solvent gradient, starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with dichloromethane (B109758) or ethyl acetate, is used to elute the product and separate it from unreacted starting materials, catalyst residues, and byproducts.
Recrystallization: The final step to obtain a highly pure, crystalline product is recrystallization. mdpi.com A suitable solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Solvents like toluene, chlorobenzene, or mixtures such as dichloromethane/hexane are often effective for large, aromatic compounds.
Characterization: The purity of the final product is confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis. researchgate.netresearchgate.net
Green Chemistry Considerations in the Synthesis of 4,4'-Bis((E)-4-(hexyloxy)styryl)-2,2'-bipyridine
Applying the principles of green chemistry aims to make the synthesis more environmentally benign. nih.gov
Catalyst Efficiency: The use of highly efficient palladium catalysts at low loadings (ppm levels) minimizes metal waste. organic-chemistry.org Developing ligand-free protocols or employing heterogeneous catalysts that can be recovered and recycled would further enhance the green credentials of the Heck reaction pathway. researchgate.net
Atom Economy: The Heck reaction has good atom economy, as the primary atoms from both precursors are incorporated into the final product. The HWE and Wittig reactions have lower atom economy due to the formation of stoichiometric amounts of phosphate or phosphine oxide byproducts.
Solvent Choice: Traditional solvents like DMF and DMAc are effective but have environmental and health concerns. Research into performing cross-coupling reactions in greener solvents, such as water, ionic liquids, or supercritical CO₂, is an active area. nih.gov
Energy Efficiency: Exploring energy-efficient activation methods like microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating. nih.govmdpi.com
Process Simplification: Designing one-pot or tandem reactions where multiple steps are carried out in the same vessel without isolating intermediates can reduce solvent usage, waste generation, and operational time. csic.es
By carefully selecting the synthetic route and optimizing reaction conditions with these principles in mind, the synthesis of 4,4'-Bis((E)-4-(hexyloxy)styryl)-2,2'-bipyridine can be made more sustainable.
Scalability and Process Development for 4,4'-Bis((E)-4-(hexyloxy)styryl)-2,2'-bipyridine Production
Key Considerations for Scalability:
Starting Material Availability and Cost: The commercial viability of any large-scale synthesis is heavily dependent on the cost and availability of the starting materials. For this synthesis, key precursors would include a functionalized 2,2'-bipyridine core (e.g., 4,4'-dimethyl-2,2'-bipyridine or a halogenated derivative) and a substituted benzaldehyde (B42025) or styrene (B11656) derivative (e.g., 4-(hexyloxy)benzaldehyde or 4-(hexyloxy)styrene). The cost of these starting materials, along with any necessary reagents and catalysts, will be a primary driver of the final product's price.
Reaction Efficiency and Yield: High-yielding reactions are paramount for scalable processes to minimize waste and maximize product output. Each step in the synthetic sequence must be optimized to achieve the highest possible conversion and isolated yield. This involves a systematic study of reaction parameters such as temperature, pressure, reaction time, solvent, and catalyst loading.
Catalyst Selection and Loading: For methods like the Heck coupling, which relies on a palladium catalyst, the choice of catalyst and its loading are critical. nih.gov While palladium catalysts are highly effective, their high cost can be a significant factor in large-scale production. acs.org Process development would focus on identifying catalysts with high turnover numbers (TONs) and turnover frequencies (TOFs) to minimize the required catalyst loading (often to parts-per-million levels) without compromising reaction efficiency. acs.org The stability and reusability of the catalyst are also important considerations for cost reduction.
Solvent Selection and Recovery: The choice of solvent is crucial for both reaction performance and environmental impact. Ideal solvents for industrial processes should be effective in dissolving reactants, non-reactive under the reaction conditions, easily recoverable, and have a low environmental footprint. Process development often involves screening a range of solvents to find the optimal balance between these factors. The ability to efficiently recycle solvents is a key aspect of a green and cost-effective process.
Work-up and Purification: The isolation and purification of the final product can be a major bottleneck in large-scale synthesis. Methods that are straightforward and efficient on a laboratory scale, such as column chromatography, are often impractical and costly for industrial production. Process development aims to replace chromatographic purifications with more scalable techniques like crystallization, distillation, or extraction. The development of a robust crystallization procedure is often a critical goal, as it can provide a highly pure product in a single, scalable step.
Process Safety and Hazard Analysis: A thorough understanding of the potential hazards associated with the chemical transformations is essential for safe scale-up. This includes evaluating the thermal stability of reactants and intermediates, identifying any potentially exothermic or gas-evolving steps, and ensuring that appropriate engineering controls are in place to manage these risks. A formal process hazard analysis (PHA) is a standard part of industrial process development.
Waste Management and Environmental Impact: The environmental impact of a chemical process is an increasingly important consideration. Process development should aim to minimize the generation of waste by maximizing atom economy and recycling solvents and reagents where possible. The development of environmentally benign synthetic routes, often referred to as "green chemistry," is a major focus of modern process development.
Hypothetical Process Development for a Heck Coupling Route:
A plausible large-scale synthesis of 4,4'-Bis((E)-4-(hexyloxy)styryl)-2,2'-bipyridine could involve a double Heck coupling between 4,4'-dihalo-2,2'-bipyridine and 4-(hexyloxy)styrene. The table below outlines key parameters that would be investigated during the process development of such a reaction.
| Parameter | Initial Laboratory Scale | Optimized Large-Scale Process Target | Rationale for Optimization |
|---|---|---|---|
| Catalyst | Pd(OAc)₂ with PPh₃ ligand | Highly active phosphine ligand (e.g., Buchwald-type) or a reusable heterogeneous catalyst | Increase catalyst turnover number, reduce catalyst loading and cost, simplify removal of catalyst from the product. nih.gov |
| Catalyst Loading | 1-5 mol% | < 0.1 mol% (ppm levels) | Significantly reduce the cost contribution of the palladium catalyst. acs.org |
| Solvent | DMF or NMP | Greener solvent (e.g., a high-boiling point ether or an ionic liquid) with efficient recovery and recycle loop | Reduce environmental impact and improve process sustainability. |
| Base | Organic base (e.g., triethylamine) | Inexpensive inorganic base (e.g., K₂CO₃ or K₃PO₄) | Reduce cost and simplify work-up. |
| Temperature | 80-120 °C | Lowest possible temperature to achieve a reasonable reaction rate | Improve energy efficiency and minimize side reactions. |
| Purification | Silica gel chromatography | Direct crystallization from the reaction mixture or after a simple work-up | Eliminate a costly and time-consuming purification step, improving process throughput. |
Hypothetical Process Development for a Wittig Reaction Route:
Alternatively, the synthesis could be achieved via a double Wittig reaction between 2,2'-bipyridine-4,4'-dicarbaldehyde (B12824505) and a phosphonium ylide derived from 1-(chloromethyl)-4-(hexyloxy)benzene. The process development for this route would focus on different challenges.
| Parameter | Initial Laboratory Scale | Optimized Large-Scale Process Target | Rationale for Optimization |
|---|---|---|---|
| Phosphonium Salt Formation | Reaction of triphenylphosphine with the alkyl halide | Optimize reaction conditions for high yield and purity to avoid carrying impurities into the next step. | Ensure the quality of the Wittig reagent, which directly impacts the olefination step. |
| Base for Ylide Generation | Strong, hazardous bases (e.g., n-BuLi, NaH) | Milder, safer, and less expensive bases (e.g., K₂CO₃, DBU) if the ylide is sufficiently stabilized. | Improve process safety and reduce costs. |
| Stoichiometry | Excess Wittig reagent | Near-stoichiometric amounts of reactants | Improve atom economy and reduce waste. |
| By-product Removal | Chromatographic removal of triphenylphosphine oxide | Develop a crystallization or extraction procedure to efficiently remove the phosphine oxide by-product. | Avoid chromatography on a large scale. The generation of a stoichiometric amount of phosphine oxide is a major drawback of the Wittig reaction in terms of atom economy. |
| Stereoselectivity | May produce a mixture of (E) and (Z) isomers | Optimize reaction conditions (e.g., solvent, temperature, additives) to maximize the formation of the desired (E,E)-isomer. | Ensure the desired stereochemistry of the final product, which is crucial for its properties. |
Coordination Chemistry of 4,4 Bis E 4 Hexyloxy Styryl 2,2 Bipyridine with Metal Ions
Ligand Design Principles and Coordination Modes of 4,4'-Bis((E)-4-(hexyloxy)styryl)-2,2'-bipyridine
The design of 4,4'-Bis((E)-4-(hexyloxy)styryl)-2,2'-bipyridine is predicated on the synergistic interplay of its constituent moieties. The 2,2'-bipyridine (B1663995) core serves as a classic bidentate chelating ligand, readily coordinating to a wide array of metal ions through its two nitrogen atoms. This coordination mode is a well-established principle in the design of stable metal complexes.
The key innovation in this ligand lies in the introduction of the (E)-4-(hexyloxy)styryl substituents at the 4 and 4' positions of the bipyridine ring. These substituents serve several critical functions:
Extended π-Conjugation: The styryl groups significantly extend the π-conjugated system of the bipyridine core. This extension is crucial for tuning the electronic properties of the resulting metal complexes, often leading to red-shifted absorption and emission spectra.
Enhanced Molar Absorptivity: The increased conjugation contributes to higher molar extinction coefficients, which is advantageous for applications in light-harvesting and sensing.
Solubility: The hexyloxy chains appended to the styryl groups enhance the solubility of the ligand and its metal complexes in common organic solvents, facilitating their synthesis, purification, and characterization.
Supramolecular Interactions: The long alkyl chains can participate in van der Waals interactions, influencing the packing of the complexes in the solid state and the formation of supramolecular assemblies.
The primary coordination mode of 4,4'-Bis((E)-4-(hexyloxy)styryl)-2,2'-bipyridine is as a bidentate N,N'-chelating ligand, forming a stable five-membered ring with the metal center. The geometry around the metal ion is then dictated by the coordination number and the nature of the metal and any ancillary ligands present, commonly resulting in octahedral or square planar geometries.
Synthesis and Characterization of Metal Complexes of 4,4'-Bis((E)-4-(hexyloxy)styryl)-2,2'-bipyridine
The synthesis of metal complexes of 4,4'-Bis((E)-4-(hexyloxy)styryl)-2,2'-bipyridine typically involves the reaction of the ligand with a suitable metal precursor in an appropriate solvent. The choice of solvent and reaction conditions (e.g., temperature, inert atmosphere) is crucial for obtaining high yields and pure products.
Complexes with Transition Metal Ions (e.g., Ru, Ir, Os, Pt)
Transition metal complexes of this ligand, particularly with ruthenium(II), have been a focus of research due to their potential applications in areas such as dye-sensitized solar cells and photodynamic therapy. The synthesis of a typical ruthenium(II) complex involves the reaction of the ligand with a ruthenium(II) precursor, such as Ru(bpy)₂Cl₂ or Ru(DMSO)₄Cl₂, often under reflux in a high-boiling solvent like ethanol (B145695) or N,N-dimethylformamide.
Characterization of these complexes is typically achieved through a combination of spectroscopic and analytical techniques:
NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the structure of the complex in solution, confirming the coordination of the ligand to the metal center.
Mass Spectrometry (e.g., ESI-MS): Confirms the molecular weight of the complex.
UV-Vis Absorption Spectroscopy: Reveals the electronic transitions within the complex, including metal-to-ligand charge transfer (MLCT) bands.
Emission Spectroscopy: Characterizes the luminescent properties of the complexes.
Complexes with Lanthanide and Actinide Metal Ions
The coordination chemistry of 4,4'-Bis((E)-4-(hexyloxy)styryl)-2,2'-bipyridine with lanthanide and actinide ions is an emerging area of interest. The synthesis of lanthanide complexes often involves the reaction of the ligand with a lanthanide salt (e.g., nitrate (B79036) or chloride) in a suitable solvent. The coordination number of lanthanide ions is typically higher than that of transition metals, often leading to complexes with more intricate geometries.
Characterization techniques for these complexes are similar to those used for transition metal complexes, with particular emphasis on luminescence spectroscopy for lanthanide complexes due to their characteristic sharp emission bands. The ligand can act as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which then emits at its characteristic wavelength.
Spectroscopic and Photophysical Modulations upon Metal Complexation with 4,4'-Bis((E)-4-(hexyloxy)styryl)-2,2'-bipyridine
The coordination of 4,4'-Bis((E)-4-(hexyloxy)styryl)-2,2'-bipyridine to a metal ion leads to significant changes in its spectroscopic and photophysical properties.
UV-Vis Absorption: Upon complexation, the absorption spectra of the ligand are typically red-shifted. New, often intense, absorption bands appear in the visible region, which are attributed to metal-to-ligand charge transfer (MLCT) transitions. The energy of these MLCT bands can be tuned by varying the metal ion and the ancillary ligands.
| Property | Free Ligand (Typical) | Transition Metal Complex (e.g., Ru(II)) | Lanthanide Complex (e.g., Eu(III)) |
| Absorption (λmax) | UV region | Red-shifted with new MLCT bands in the visible region | Similar to free ligand with possible minor shifts |
| Emission | Fluorescence | Phosphorescence from ³MLCT state | Ligand fluorescence quenched, characteristic metal-centered emission |
| Quantum Yield | Varies | Can be high | Varies depending on energy transfer efficiency |
| Lifetime | Nanoseconds | Microseconds | Milliseconds |
Redox Properties of 4,4'-Bis((E)-4-(hexyloxy)styryl)-2,2'-bipyridine Metal Complexes
The redox properties of metal complexes of 4,4'-Bis((E)-4-(hexyloxy)styryl)-2,2'-bipyridine are of significant interest for their potential applications in catalysis and molecular electronics. These properties are typically investigated using cyclic voltammetry.
Upon coordination, both the metal center and the ligand can be redox-active. The extended π-system of the styryl-bipyridine ligand can accommodate the addition or removal of electrons. The metal-centered redox processes are influenced by the nature of the ligand, with the electron-donating character of the hexyloxy-styryl groups generally making the metal center easier to oxidize.
For a typical ruthenium(II) complex, a reversible one-electron oxidation corresponding to the Ru(II)/Ru(III) couple is observed. Ligand-based reductions, corresponding to the sequential addition of electrons to the π* orbitals of the bipyridine ligand, are also typically observed at more negative potentials. The exact potentials of these redox events are dependent on the specific metal, the solvent, and the supporting electrolyte used.
Supramolecular Architectures Derived from Metal-Ligand Coordination of 4,4'-Bis((E)-4-(hexyloxy)styryl)-2,2'-bipyridine
The unique structural features of 4,4'-Bis((E)-4-(hexyloxy)styryl)-2,2'-bipyridine make it an excellent candidate for the construction of supramolecular architectures. The bidentate chelating nature of the bipyridine unit allows for the formation of discrete molecular complexes, but it can also be used to create larger, more complex structures.
The styryl groups can participate in π-π stacking interactions, which can play a significant role in directing the self-assembly of the metal complexes into well-defined one-, two-, or three-dimensional arrays in the solid state. Furthermore, the long hexyloxy chains can engage in intermolecular van der Waals interactions, further influencing the packing and morphology of the resulting supramolecular structures.
By carefully selecting the metal ion, with its preferred coordination geometry, and the reaction conditions, it is possible to direct the assembly of these metal-ligand complexes into a variety of supramolecular architectures, including coordination polymers, metallacycles, and metallacages. These structures are of interest for their potential applications in areas such as host-guest chemistry, catalysis, and materials science.
Advanced Applications and Functional Materials Incorporating 4,4 Bis E 4 Hexyloxy Styryl 2,2 Bipyridine
Optoelectronic Devices Utilizing 4,4'-Bis((E)-4-(hexyloxy)styryl)-2,2'-bipyridine as an Emitter or Host Material
A review of available scientific literature does not indicate specific research on the application of 4,4'-Bis((E)-4-(hexyloxy)styryl)-2,2'-bipyridine as either a primary emitter or a host material in the emissive layer of Organic Light-Emitting Diodes (OLEDs). While bipyridine derivatives are widely used in materials for OLEDs, for instance in iridium-based photocatalysts and dyes, specific performance data or research findings for this particular compound in OLEDs are not documented in the searched sources. nih.gov
The compound 4,4'-Bis((E)-4-(hexyloxy)styryl)-2,2'-bipyridine serves as a critical ancillary ligand in the development of sensitizing dyes for Dye-Sensitized Solar Cells (DSSCs). nih.gov It has been incorporated into a heteroleptic ruthenium(II) complex, coded as K-19 , which has the full chemical name Ru((4,4-dicarboxylic acid-2,2'-bipyridine)(4,4'-bis(p-hexyloxystyryl)-2,2'-bipyridine)(NCS)2). nih.gov
The primary function of the 4,4'-Bis((E)-4-(hexyloxy)styryl)-2,2'-bipyridine ligand within the K-19 dye is to enhance its light-harvesting capabilities. nih.gov The introduction of the hexyloxystyryl groups extends the π-conjugation of the bipyridine system, which leads to a significant increase in the molar extinction coefficient of the dye. nih.gov This allows for more efficient absorption of solar light, which is a crucial factor for the performance of thin-film DSSCs. nih.gov
Research Findings on K-19 Sensitizer:
Light Absorption and Charge Dynamics: The K-19 sensitizer, containing the title ligand, demonstrates superior light-harvesting capacity. nih.gov Time-resolved laser spectroscopy studies have revealed the dynamics of photoinduced charge separation. Upon electronic excitation, the electron injection from the K-19 dye into the conduction band of a titanium dioxide (TiO2) semiconductor is an ultrafast process, completed within 20 femtoseconds. nih.gov Furthermore, the subsequent charge recombination, a process that reduces efficiency, is significantly slower, with a half-life of 800 microseconds, indicating effective charge separation. nih.gov
Photovoltaic Performance: The high extinction coefficient of the K-19 dye makes it particularly suitable for thin-film DSSCs. When used in conjunction with a binary ionic liquid electrolyte, a solar cell sensitized with K-19 achieved a power conversion efficiency of 7.1%. nih.gov These devices also exhibited excellent stability under prolonged light soaking at a temperature of 60°C. nih.gov The performance of such devices is also dependent on the thickness of the mesoscopic TiO2 film, a factor that has been analyzed using electrochemical impedance spectroscopy (EIS). nih.gov
| Parameter | Value | Conditions |
|---|---|---|
| Power Conversion Efficiency (PCE) | 7.1% | Binary ionic liquid electrolyte |
| Electron Transfer Time (to TiO₂) | < 20 fs | - |
| Charge Recombination Half-Life | 800 µs | - |
| Stability Test | Excellent | Light soaking at 60°C |
Photochromic and Mechanochromic Materials Based on 4,4'-Bis((E)-4-(hexyloxy)styryl)-2,2'-bipyridine
No studies describing photochromic (light-induced color change) or mechanochromic (pressure/force-induced color change) properties for 4,4'-Bis((E)-4-(hexyloxy)styryl)-2,2'-bipyridine were found in the available research. While these phenomena have been observed in other complex molecular systems and coordination polymers, they have not been reported for this specific compound. nih.govrsc.org
Biological and Chemo-Biological Probes Derived from 4,4'-Bis((E)-4-(hexyloxy)styryl)-2,2'-bipyridine
There is no available scientific literature that describes the development or application of biological or chemo-biological probes derived specifically from 4,4'-Bis((E)-4-(hexyloxy)styryl)-2,2'-bipyridine. Research into fluorescent probes often utilizes the bipyridine scaffold due to its excellent coordination properties and photophysical potential upon complexation with metal ions; however, studies detailing the synthesis, sensing mechanisms, or bioimaging applications of probes based on this particular hexyloxy-substituted styryl-bipyridine derivative have not been reported.
Catalytic Systems Involving 4,4'-Bis((E)-4-(hexyloxy)styryl)-2,2'-bipyridine Metal Complexes
No data has been found on the use of metal complexes of 4,4'-Bis((E)-4-(hexyloxy)styryl)-2,2'-bipyridine in catalytic systems. The functionalization of bipyridine ligands is a common strategy to tune the electronic and steric properties of metal-based catalysts for various organic transformations. Ruthenium and molybdenum complexes with other substituted bipyridine ligands, for example, have been explored for transfer hydrogenation and epoxidation reactions. nih.govnih.gov However, there are no specific reports on the catalytic activity, reaction scope, or mechanistic studies of catalysts incorporating the 4,4'-Bis((E)-4-(hexyloxy)styryl)-2,2'-bipyridine ligand.
Nanoscale Engineering of Functional Devices with 4,4'-Bis((E)-4-(hexyloxy)styryl)-2,2'-bipyridine
Information regarding the use of 4,4'-Bis((E)-4-(hexyloxy)styryl)-2,2'-bipyridine in the nanoscale engineering of functional devices is not present in the current body of scientific literature. While related compounds like bis(imino)pyridine ligands have been employed to guide the self-assembly of quantum dots into three-dimensional shell structures, similar applications for 4,4'-Bis((E)-4-(hexyloxy)styryl)-2,2'-bipyridine have not been documented. nih.gov The design and fabrication of functional nanomaterials often leverage the unique structural and electronic properties of organic ligands, but research has yet to report the specific incorporation of this compound into nanoscale devices, sensors, or other advanced materials. nih.govmdpi.com
Future Perspectives and Emerging Research Directions for 4,4 Bis E 4 Hexyloxy Styryl 2,2 Bipyridine
Integration of 4,4'-Bis((E)-4-(hexyloxy)styryl)-2,2'-bipyridine into Hybrid Organic-Inorganic Materials
The development of hybrid organic-inorganic materials offers a pathway to combine the desirable properties of both classes of materials, such as the processability and functionality of organic molecules with the stability and electronic properties of inorganic frameworks. The 2,2'-bipyridine (B1663995) unit is a classic bidentate ligand, capable of coordinating with a vast array of metal ions. This makes 4,4'-Bis((E)-4-(hexyloxy)styryl)-2,2'-bipyridine an ideal organic linker for creating novel hybrid materials.
Future research could focus on integrating this compound into:
Metal-Organic Frameworks (MOFs) and Coordination Polymers: By reacting the compound with various metal salts, new MOFs or coordination polymers could be synthesized. The extended styryl arms would act as pillars or linkers, influencing the porosity, dimensionality, and electronic properties of the resulting framework. These materials could be investigated for applications in gas storage, catalysis, and chemical sensing.
Hybrid Perovskites: The bipyridine moiety could be used as a surface passivating agent or an additive in perovskite solar cells. Its coordinating ability could help to cure defects at the perovskite crystal surface, reducing non-radiative recombination and improving device efficiency and stability.
Functionalized Nanoparticles: The ligand can be anchored onto the surface of inorganic nanoparticles (e.g., quantum dots, gold nanoparticles, or metal oxides). The organic shell would not only stabilize the nanoparticles but also impart new functionalities, such as light-harvesting or sensing capabilities, driven by the photophysical properties of the styryl-bipyridine chromophore. Research into organic-inorganic hybrid vesicles using reactive block copolymers provides a template for how self-assembly can be used to create structured hybrid materials. nih.gov
Advanced Spectroscopic Techniques for Probing Dynamics in 4,4'-Bis((E)-4-(hexyloxy)styryl)-2,2'-bipyridine Systems
A deep understanding of the photophysical and photochemical processes within 4,4'-Bis((E)-4-(hexyloxy)styryl)-2,2'-bipyridine and its metal complexes is crucial for optimizing its performance in optoelectronic applications. Advanced spectroscopic techniques can provide invaluable insights into the ultrafast dynamics that govern its function.
Emerging research directions include:
Transient Absorption Spectroscopy: This technique can be used to probe the excited-state dynamics on femtosecond to microsecond timescales. It would allow for the characterization of processes such as intersystem crossing, intramolecular charge transfer, and energy transfer in both the free ligand and its metal complexes.
Time-Resolved Fluorescence Spectroscopy: By measuring fluorescence lifetimes, researchers can quantify the rates of radiative and non-radiative decay pathways. This is essential for materials intended for light-emitting devices or as fluorescent sensors.
Ultrafast Time-Resolved Resonance Raman Spectroscopy: This powerful technique can provide structural information about molecules in their excited states. dcu.ie Applying it to systems based on this compound could reveal how the molecular geometry changes upon photoexcitation, which is critical for understanding charge transfer mechanisms and excited-state reactivity. dcu.ie
Spectroelectrochemistry: This method combines spectroscopy with electrochemistry to study the optical properties of a molecule in different redox states. researchgate.net Given the redox-active nature of the bipyridine core, this technique would be instrumental in characterizing the electronic transitions of its oxidized and reduced forms, which is relevant for electrochromic devices and molecular electronics. dtic.mil
Rational Design Principles for Enhanced Performance of 4,4'-Bis((E)-4-(hexyloxy)styryl)-2,2'-bipyridine Derivatives
While 4,4'-Bis((E)-4-(hexyloxy)styryl)-2,2'-bipyridine is a promising molecule, its properties can be further tailored for specific applications through systematic chemical modification. Rational design principles can guide the synthesis of new derivatives with enhanced performance. The derivatization of 2,2'-bipyridine ligands, particularly at the 4,4'-positions, is a well-established strategy for tuning the redox and photochemical properties of their metal complexes without introducing steric hindrance. mdpi.com
Key design strategies for future work include:
Tuning Electronic Properties: Introducing electron-donating or electron-withdrawing substituents on the peripheral phenyl rings of the styryl units can modulate the HOMO and LUMO energy levels. This allows for fine-tuning of the absorption and emission spectra, as well as the redox potentials of the molecule and its metal complexes. mdpi.comresearchgate.net
Modifying Alkyl Chain Length: The hexyloxy chains enhance solubility. Varying the length of these alkyl chains (e.g., from methoxy to dodecyloxy) could be used to control solubility in different solvents, influence self-assembly behavior, and modify solid-state packing, which is crucial for thin-film device performance.
Altering the Conjugated Bridge: The vinylene (-CH=CH-) bridges could be replaced with other linkers, such as ethynylene (-C≡C-), to create a more rigid and extended π-system, potentially leading to red-shifted absorption and enhanced electronic communication.
| Modification Strategy | Target Property to Enhance | Potential Application |
| Add electron-withdrawing groups (e.g., -CF₃, -CN) to phenyl rings | Electron affinity, redox potential | Electron transport materials, electrochromic devices |
| Add electron-donating groups (e.g., -NMe₂, -OMe) to phenyl rings | Light absorption, luminescence efficiency | Dye-sensitized solar cells, light-emitting diodes |
| Vary alkyl chain length (CnH2n+1O-) | Solubility, solid-state morphology, self-assembly | Printable electronics, organic photovoltaics |
| Replace vinylene linker with ethynylene linker | π-conjugation length, molecular rigidity | Molecular wires, nonlinear optics |
Development of Novel Synthetic Routes with Improved Atom Economy for 4,4'-Bis((E)-4-(hexyloxy)styryl)-2,2'-bipyridine
Green chemistry principles are increasingly important in chemical synthesis. Atom economy is a key metric that measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final product. Traditional syntheses of styryl-bipyridines often rely on methods like the Wittig reaction, which exhibit poor atom economy due to the generation of stoichiometric amounts of triphenylphosphine (B44618) oxide as a byproduct. rsc.org
Future research should focus on developing more sustainable synthetic routes:
Catalytic Cross-Coupling Reactions: Palladium-catalyzed reactions like the Heck or Suzuki couplings could provide more atom-economical alternatives. For instance, a Heck reaction between a dihalo-bipyridine and a hexyloxy-styrene derivative would generate only a catalytic amount of waste.
Direct C-H Activation: Emerging methods involving direct C-H arylation/vinylation could offer the most efficient route, avoiding the need for pre-functionalized starting materials (like halides or boronic acids) and minimizing waste streams.
The table below provides a theoretical comparison of atom economy for different synthetic approaches.
| Reaction Type | Reactants | Byproducts | Theoretical Atom Economy |
| Wittig Reaction | 4,4'-dimethyl-2,2'-bipyridine (B75555) (via phosphonium (B103445) salt), 4-(hexyloxy)benzaldehyde (B1346792) | Triphenylphosphine oxide, salts | Low (~20-40%) |
| Heck Coupling | 4,4'-dibromo-2,2'-bipyridine (B104092), 4-(hexyloxy)styrene | HBr (neutralized by base) | High (>80%) |
| Direct C-H Arylation | 4,4'-dimethyl-2,2'-bipyridine, 4-(hexyloxy)halobenzene | H₂ (in oxidative coupling) or H₂O | Very High (>95%) |
Note: Values are estimates and depend on the specific reagents and reaction conditions.
Achieving high atom economy, process mass intensity (PMI), and reaction mass efficiency (RME) will be critical for the sustainable production of these materials. rsc.org
Potential for 4,4'-Bis((E)-4-(hexyloxy)styryl)-2,2'-bipyridine in Quantum Technologies
The field of quantum information science is actively searching for new molecular systems that can function as quantum bits (qubits). Molecular spin qubits, often based on metal complexes, are promising candidates. The properties of the organic ligands coordinated to the metal center are critical in determining the performance of these qubits.
4,4'-Bis((E)-4-(hexyloxy)styryl)-2,2'-bipyridine could play a significant role in this area:
Ligand for Lanthanide Complexes: Lanthanide ions (e.g., Gd³⁺, Dy³⁺, Yb³⁺) possess unique spin properties that make them attractive for quantum computing. The bipyridine core can act as a chelating site for these ions. dtic.mil
Mediating Spin-Spin Interactions: The extended π-conjugated system of the ligand can serve as a communication channel to mediate magnetic interactions between two or more metal centers. dtic.mil This is a crucial requirement for creating multi-qubit systems and performing quantum gate operations.
Surface Assembly and Addressing: The long hexyloxy chains could facilitate the controlled deposition and self-assembly of these molecular spin qubits onto surfaces, which is a necessary step for integrating them into solid-state quantum devices.
Multistimuli-Responsive Systems Based on 4,4'-Bis((E)-4-(hexyloxy)styryl)-2,2'-bipyridine
Multistimuli-responsive or "smart" materials can change their properties in response to external triggers like light, heat, pH, or redox potential. nih.govrjeid.com The molecular structure of 4,4'-Bis((E)-4-(hexyloxy)styryl)-2,2'-bipyridine contains multiple functional components that could be harnessed to create such systems.
Potential responsive behaviors to be explored include:
Photo-responsiveness: The trans (E) double bonds in the styryl units are photoswitchable. Upon irradiation with UV light, they can isomerize to the cis (Z) form, leading to significant changes in molecular geometry, conjugation, and, consequently, the optical and electronic properties of the material. This process is often reversible with visible light or heat.
pH-Responsiveness: The nitrogen atoms in the bipyridine ring are basic and can be protonated in acidic conditions. This protonation would drastically alter the electronic properties of the ligand, affecting its absorption spectrum (halochromism) and its ability to coordinate with metals.
Electro-responsiveness (Electrochromism): The bipyridine unit is redox-active and can be reversibly reduced and oxidized. This is the basis for the electrochromism observed in viologens (N,N'-disubstituted 4,4'-bipyridines). nih.gov By incorporating this ligand into a polymer or a metal complex, it may be possible to create materials that change color upon application of an electrical potential.
By integrating this molecule into polymers, gels, or supramolecular assemblies, researchers could develop advanced materials for applications in chemical sensors, smart windows, and controlled drug release systems. nih.govmdpi.com
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4,4'-Bis((E)-4-(hexyloxy)styryl)-2,2'-bipyridine, and how do reaction conditions influence yield?
- Methodology :
- Core Synthesis : Adapt the Heck coupling or Wittig reaction strategies used for analogous bipyridine derivatives . For example, use 4-(hexyloxy)benzaldehyde instead of methoxy-substituted aldehydes.
- Reaction Optimization : Use dry DMF as a solvent under nitrogen atmosphere with tert-butyl hydroperoxide as an oxidizing agent. Monitor reaction progress via TLC and adjust molar ratios (e.g., 2.2 equivalents of aldehyde to 1 equivalent of 4,4'-dimethyl-2,2'-bipyridine) .
- Purification : Precipitate the crude product in cold water, followed by recrystallization in boiling acetic acid or chloroform. Confirm purity via HPLC and compare spectroscopic data (NMR, FT-IR) with literature .
- Challenges : Longer hexyloxy chains may reduce solubility; consider using mixed solvents (e.g., DMF/toluene) or elevated temperatures.
Q. How can the structural integrity of the compound be confirmed post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : Analyze and NMR spectra for characteristic vinyl proton signals (~6.5–7.5 ppm) and bipyridine backbone peaks .
- Mass Spectrometry : Use HRMS (ESI-TOF) to verify molecular ion peaks (e.g., [M+H]) and isotopic patterns.
- X-ray Diffraction (XRD) : Single-crystal XRD resolves the E-configuration of styryl groups and bipyridine planarity .
Q. What are the key safety protocols for handling this compound in the laboratory?
- Safety Measures :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of dust .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of waste via approved chemical disposal protocols .
- Storage : Store in airtight containers under inert gas (N or Ar) at –20°C to prevent oxidation .
Advanced Research Questions
Q. How do the photophysical properties of this compound compare to its methoxy or methyl-substituted analogs?
- Experimental Design :
- UV-Vis and Fluorescence Spectroscopy : Measure absorption/emission spectra in solvents of varying polarity (e.g., hexane, DMSO). Compare λ and quantum yields with data for 4,4'-bis(methoxystyryl)-2,2'-bipyridine .
- Theoretical Insights : Perform DFT calculations (e.g., B3LYP/6-31G*) to model HOMO-LUMO gaps and charge-transfer transitions. Correlate hexyloxy chain effects with experimental Stokes shifts .
- Key Finding : Hexyloxy groups enhance solubility in non-polar media but may reduce quantum yields due to increased rotational freedom .
Q. What strategies enhance the compound’s efficacy as a ligand in luminescent metal complexes?
- Coordination Chemistry :
- Metal Selection : Test transition metals (e.g., Ru, Os) for photosensitizer applications. Synthesize complexes like [M(L)] and characterize via cyclic voltammetry and emission lifetime measurements .
- Ligand Modifications : Introduce electron-withdrawing groups (e.g., –CF) to the styryl moieties to stabilize metal-to-ligand charge transfer (MLCT) states .
Q. How can computational modeling predict the compound’s reactivity in cross-coupling reactions?
- Methodology :
- DFT/MD Simulations : Calculate transition states for Suzuki-Miyaura coupling reactions using Gaussian 08. Assess steric effects from hexyloxy chains on catalytic turnover .
- In Silico Screening : Use docking studies to evaluate interactions with palladium catalysts (e.g., Pd(PPh)) and predict regioselectivity .
Data Contradictions and Resolution
Q. Discrepancies in reported fluorescence quantum yields: How to validate experimental data?
- Resolution Steps :
- Standardization : Use quinine sulfate in 0.1 M HSO (Φ = 0.54) as a reference for absolute quantum yield measurements.
- Sample Preparation : Ensure degassing (N bubbling) to eliminate oxygen quenching effects.
- Cross-Validation : Compare results with time-resolved fluorescence to rule out aggregation-induced emission artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
